molecular formula C17H19ClN2O5S2 B2420634 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide CAS No. 951551-33-0

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide

カタログ番号 B2420634
CAS番号: 951551-33-0
分子量: 430.92
InChIキー: QDIAYAMRLGAUGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide, commonly known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 is a potent and selective inhibitor of mutant p53 proteins that are commonly found in cancer cells. Mutant p53 proteins are known to play a critical role in promoting cancer cell survival and proliferation.

作用機序

COTI-2 selectively binds to mutant p53 proteins and induces conformational changes that restore the wild-type p53 function. Wild-type p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle arrest, DNA repair, and apoptosis. Mutant p53 proteins are known to lose their tumor suppressor function and acquire oncogenic properties that promote tumor growth and metastasis. By restoring the wild-type p53 function, COTI-2 induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
COTI-2 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. COTI-2 induces the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, and the downregulation of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. COTI-2 also induces the activation of caspases, which are proteases that cleave specific substrates and trigger apoptosis.

実験室実験の利点と制限

COTI-2 has several advantages for lab experiments, including its high potency and selectivity for mutant p53 proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its ability to inhibit tumor growth and metastasis in animal models of cancer. However, COTI-2 also has some limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity in normal cells.

将来の方向性

There are several future directions for the development of COTI-2 as a cancer therapy. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective analogs of COTI-2 that can overcome the limitations of the current compound. Another direction is the identification of biomarkers that can predict the response of cancer cells to COTI-2 treatment. Finally, another direction is the clinical development of COTI-2 as a cancer therapy, which will require extensive preclinical and clinical studies to assess its safety and efficacy in humans.

合成法

The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with thionyl chloride, the reaction of the resulting intermediate with 4-ethoxyphenylboronic acid, and the reaction of the resulting intermediate with 1,1-dioxideisothiazolidine-2-thione. The final product is obtained after purification by column chromatography. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry.

科学的研究の応用

COTI-2 has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and lung cancer. In vitro studies have shown that COTI-2 selectively targets mutant p53 proteins and induces apoptosis in cancer cells. In vivo studies have shown that COTI-2 inhibits tumor growth and metastasis in animal models of cancer. COTI-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-13-4-9-16(18)17(12-13)20-10-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIAYAMRLGAUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。